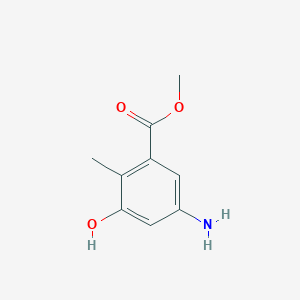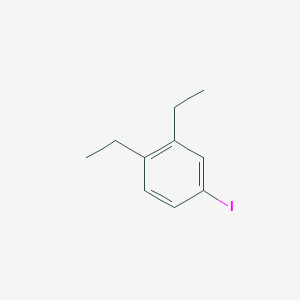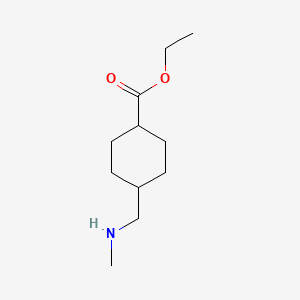![molecular formula C11H16BrClN2O B15308062 3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a morpholin-4-ylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride typically involves the bromination of 4-[(morpholin-4-yl)methyl]aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the aniline group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
科学研究应用
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and morpholin-4-ylmethyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-[(morpholin-4-yl)methyl]aniline hydrochloride
- 4-Bromo-2-{[2-(morpholin-4-yl)ethylimino]methyl}phenolato
Uniqueness
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is unique due to the presence of both a bromine atom and a morpholin-4-ylmethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C11H16BrClN2O |
|---|---|
分子量 |
307.61 g/mol |
IUPAC 名称 |
3-bromo-4-(morpholin-4-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H15BrN2O.ClH/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8,13H2;1H |
InChI 键 |
AVHYTUIJJCNKAA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C=C(C=C2)N)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)

![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)



![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
